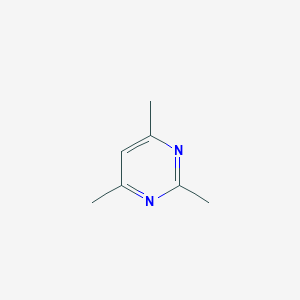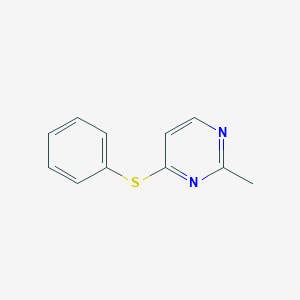
2-methyl-4-(phenylsulfanyl)pyrimidine, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4-(phenylsulfanyl)pyrimidine, AldrichCPR is an organic compound with the molecular formula C11H10N2S and a molecular weight of 202.2755 g/mol . This compound is characterized by a pyrimidine ring substituted with a methyl group at the 2-position and a phenyl sulfide group at the 4-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(phenylsulfanyl)pyrimidine, AldrichCPR typically involves the reaction of 2-methylpyrimidine with phenyl thiol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol, followed by nucleophilic substitution on the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. For example, a continuous flow system can be set up using a stainless steel column packed with a suitable catalyst, such as Raney nickel, to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-4-(phenylsulfanyl)pyrimidine, AldrichCPR can undergo various types of chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the sulfide group, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: NaH, K2CO3
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-sulfided products
Substitution: Various substituted pyrimidines
Applications De Recherche Scientifique
2-methyl-4-(phenylsulfanyl)pyrimidine, AldrichCPR has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-methyl-4-(phenylsulfanyl)pyrimidine, AldrichCPR involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylpyrimidin-4-yl phenyl ether
- 2-Methylpyrimidin-4-yl phenyl amine
- 2-Methylpyrimidin-4-yl phenyl ketone
Uniqueness
2-methyl-4-(phenylsulfanyl)pyrimidine, AldrichCPR is unique due to the presence of the sulfide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H10N2S |
|---|---|
Poids moléculaire |
202.28g/mol |
Nom IUPAC |
2-methyl-4-phenylsulfanylpyrimidine |
InChI |
InChI=1S/C11H10N2S/c1-9-12-8-7-11(13-9)14-10-5-3-2-4-6-10/h2-8H,1H3 |
Clé InChI |
YIJQMPYWEQXUOL-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=N1)SC2=CC=CC=C2 |
SMILES canonique |
CC1=NC=CC(=N1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


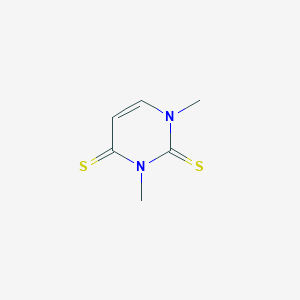
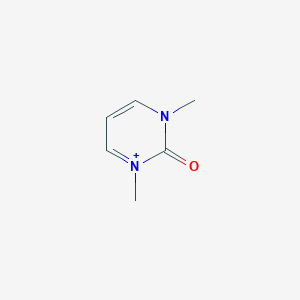
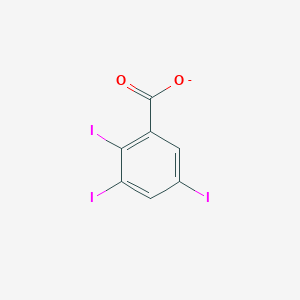
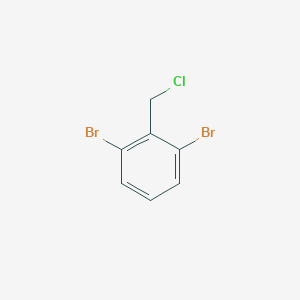
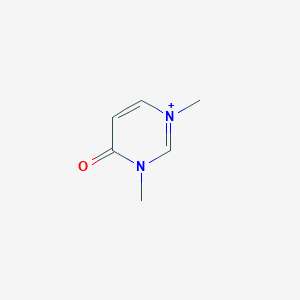
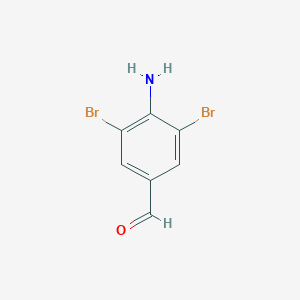
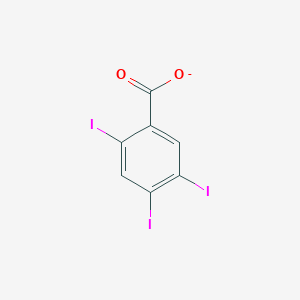
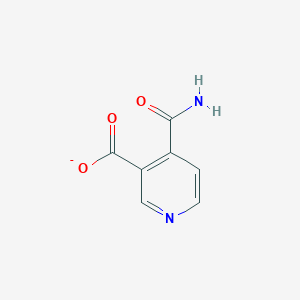
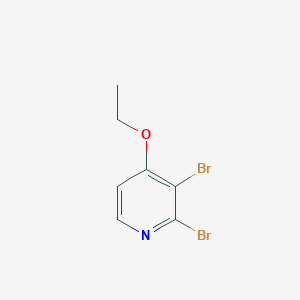
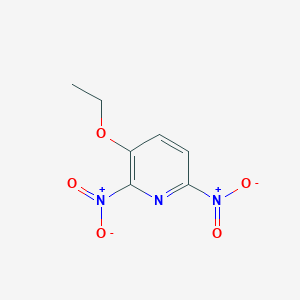
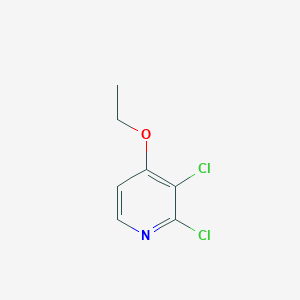
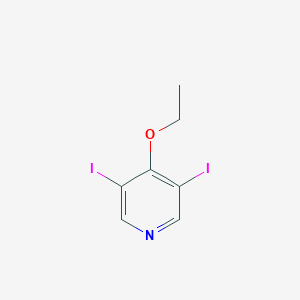
![[(4-oxo-1(4H)-pyridinyl)oxy]acetic acid](/img/structure/B372506.png)
